LLY-283

Catalog No.
S533368
CAS No.
M.F
C17H18N4O4
M. Wt
342.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LLY-283

Product Name

LLY-283

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

InChI

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1

InChI Key

WWOOWAHTEXIWBO-QFRSUPTLSA-N

SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O

solubility

Soluble in DMSO

Synonyms

LLY-283; LLY 283; LLY283; LM-5179; LM 5179; LM5179.

Canonical SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O

The exact mass of the compound (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol is 342.1328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LLY-283 (CAS: 2040291-27-6) is a highly potent, selective, and orally bioavailable inhibitor of protein arginine methyltransferase 5 (PRMT5) [1]. Unlike earlier generations of PRMT5 inhibitors that compete with peptide substrates, LLY-283 acts as a cofactor-competitive probe by directly occupying the S-adenosylmethionine (SAM) binding pocket [1]. It demonstrates low-nanomolar biochemical potency (IC50 = 22 nM for the PRMT5:MEP50 complex) and highly efficient cellular activity (IC50 = 25 nM for SmBB' methylation) [1]. Due to its distinct binding mode, favorable pharmacokinetic profile, and confirmed blood-brain barrier (BBB) penetrance [2], LLY-283 serves as a critical procurement choice for researchers requiring robust in vivo performance, particularly in central nervous system (CNS) oncology models such as glioblastoma, and for orthogonal validation alongside substrate-competitive benchmarks.

Substituting LLY-283 with generic or legacy PRMT5 inhibitors (such as EPZ015666 or GSK591) fundamentally alters the experimental mechanism of action [1]. Because legacy inhibitors are substrate-competitive, they do not probe the SAM-binding pocket, leading to divergent cellular responses and off-target profiles in complex epigenetic assays [1]. Furthermore, many standard PRMT5 inhibitors lack sufficient blood-brain barrier permeability, rendering them ineffective for in vivo central nervous system (CNS) applications [2]. Utilizing the exact LLY-283 chemotype is essential for SAM-competitive mechanistic studies, and procuring its specific inactive diastereomer, LLY-284, is strictly required to establish pure baseline control data without confounding structural variables [1].

Mechanistic Differentiation: SAM-Competitive vs. Substrate-Competitive Binding

LLY-283 is distinguished by its direct occupation of the SAM binding pocket, unlike standard benchmarks such as EPZ015666 and GSK591 which are substrate-competitive[1]. Crystallographic and kinetic data confirm LLY-283 binds the PRMT5:MEP50 complex with a Kd of 6 nM [1]. This cofactor-competitive mechanism provides an orthogonal method for PRMT5 inhibition, essential for researchers needing to isolate SAM-dependent pathways from peptide-substrate interactions[1].

Evidence DimensionBinding Mechanism
Target Compound DataSAM-competitive (Cofactor pocket)
Comparator Or BaselineEPZ015666 / GSK591 (Substrate-competitive)
Quantified DifferenceDistinct binding site (Kd = 6 nM for LLY-283)
ConditionsBiochemical and crystallographic profiling (2.9 Å resolution)

Procuring a SAM-competitive inhibitor is mandatory for orthogonal validation of PRMT5 targets when substrate-competitive inhibitors yield ambiguous results.

Reproducibility and Assay Validation: Diastereomeric Control (LLY-283 vs. LLY-284)

For rigorous target validation and reproducible laboratory workflows, LLY-283 is paired with its diastereomer, LLY-284, which serves as a structurally matched negative control [1]. In biochemical assays evaluating PRMT5 enzymatic activity, LLY-283 exhibits an IC50 of 22 ± 3 nM, whereas LLY-284 is nearly 50-fold less active with an IC50 of 1074 ± 53 nM [1], [2]. This precise quantitative gap allows researchers to confidently attribute observed cellular phenotypes to PRMT5 inhibition rather than off-target chemotype toxicity, ensuring high assay reproducibility[1].

Evidence DimensionBiochemical PRMT5 Inhibition (IC50)
Target Compound Data22 ± 3 nM
Comparator Or BaselineLLY-284 (1074 ± 53 nM)
Quantified Difference~49-fold reduction in potency
ConditionsIn vitro PRMT5:MEP50 enzymatic assay

Purchasing the exact LLY-283/LLY-284 pair guarantees a structurally identical negative control, which is a strict requirement for high-tier chemical probe validation.

In Vivo CNS Applicability: Blood-Brain Barrier Penetrance

A critical procurement differentiator for LLY-283 is its established blood-brain barrier (BBB) penetrance, a property lacking in many first-generation PRMT5 inhibitors [1]. In orthotopic patient-derived xenograft (PDX) mouse models of glioblastoma, LLY-283 successfully crossed the BBB, significantly prolonging survival and disrupting RNA splicing in tumor cells [1]. This makes LLY-283 a highly indicated choice for in vivo neuro-oncology studies over non-penetrant alternatives [1].

Evidence DimensionIn Vivo CNS Efficacy
Target Compound DataBrain-penetrant; prolongs survival in orthotopic PDX models
Comparator Or BaselineStandard PRMT5 inhibitors (often non-penetrant)
Quantified DifferenceEnables direct in vivo targeting of intracranial tumors
ConditionsOrthotopic patient-derived glioblastoma xenograft (PDX) mouse models

Buyers conducting neuro-oncology or CNS-focused epigenetic research must select LLY-283 to ensure therapeutic concentrations reach the brain tissue.

Laboratory Workflow Fit: Direct Biochemical-to-Cellular Translation

A major challenge in epigenetic drug discovery workflows is the drop-off in potency when moving from cell-free to cell-based assays. LLY-283 demonstrates highly efficient cellular target engagement, reducing symmetric dimethylation of the spliceosomal protein SmBB' with an IC50 of 25 ± 1 nM in MCF7 cells[1]. This nearly perfectly mirrors its biochemical IC50 of 22 ± 3 nM[1]. This seamless in vitro to in cellulo translation ensures that procured quantities will perform predictably in complex cellular workflows without requiring massive dose escalations that risk off-target toxicity [1].

Evidence DimensionPotency Translation (Biochemical vs. Cellular IC50)
Target Compound DataCellular IC50 = 25 ± 1 nM
Comparator Or BaselineBiochemical IC50 = 22 ± 3 nM
Quantified DifferenceNear 1:1 translation ratio
ConditionsMCF7 cell line (48-72 hour treatment) vs. cell-free PRMT5:MEP50 assay

The absence of a biochemical-to-cellular potency drop-off ensures that procured quantities will perform predictably in complex cell-based assays.

Orthogonal Target Validation in Epigenetics

Because LLY-283 is SAM-competitive, it is the ideal procurement choice for labs that have already screened substrate-competitive inhibitors (like GSK591) and need an orthogonal mechanism to validate PRMT5 as a therapeutic target without overlapping off-target effects [1].

Neuro-Oncology and Glioblastoma In Vivo Models

Due to its confirmed blood-brain barrier penetrance, LLY-283 is specifically indicated for researchers conducting in vivo efficacy studies in orthotopic glioblastoma (GBM) or other CNS malignancies, where standard PRMT5 inhibitors fail to achieve therapeutic exposure [2].

Spliceosome Regulation and Biomarker Discovery

LLY-283's potent inhibition of SmBB' methylation and subsequent disruption of RNA splicing makes it a highly effective chemical probe for transcriptomic studies identifying alternative splicing biomarkers in cancer stem cells [1], [2].

Rigorous Chemical Probe Assays Requiring Diastereomeric Controls

For high-impact publications and industrial assay validation, procuring LLY-283 alongside its inactive diastereomer (LLY-284) provides an unimpeachable experimental setup to definitively link observed phenotypes to PRMT5 inhibition [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

342.13280507 g/mol

Monoisotopic Mass

342.13280507 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Dates

Last modified: 08-15-2023
1. SGC. LLY-283 A Chemical Probe For PRMT5. Accessed on 05/04/2017. Modified on 05/04/2017. thesgc.org, http://www.thesgc.org/chemical-probes/LLY-283

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